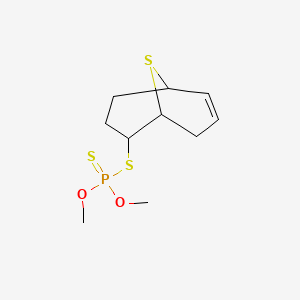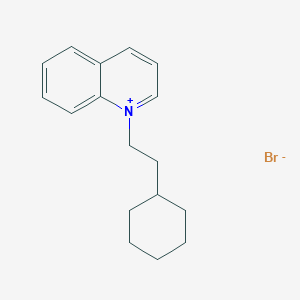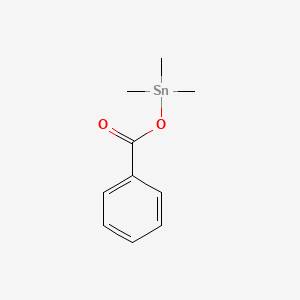
(Benzoyloxy)(trimethyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Benzoyloxy)(trimethyl)stannane is an organotin compound characterized by the presence of a benzoyloxy group attached to a trimethylstannane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(Benzoyloxy)(trimethyl)stannane can be synthesized through the reaction of benzoyl peroxide with trimethylphenylstannane or tetramethylstannane. The reaction typically involves the use of benzoyl peroxide as an oxidizing agent, which facilitates the formation of the benzoyloxy group . The reaction conditions often require a large excess of the stannane to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthesis generally follows similar principles as laboratory-scale preparations. The use of benzoyl peroxide and stannanes in controlled reaction conditions is likely employed to achieve high yields and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(Benzoyloxy)(trimethyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different organotin oxides.
Reduction: Reduction reactions can convert the benzoyloxy group to other functional groups.
Substitution: The benzoyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as benzoyl peroxide.
Reducing agents: Various hydrides and other reducing agents.
Nucleophiles: For substitution reactions, nucleophiles like halides and amines are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield organotin oxides, while substitution reactions can produce a variety of organotin derivatives .
Applications De Recherche Scientifique
(Benzoyloxy)(trimethyl)stannane has several scientific research applications, including:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Materials Science:
Biology and Medicine: Investigated for its potential use in drug development and as a biological probe.
Mécanisme D'action
The mechanism of action of (Benzoyloxy)(trimethyl)stannane involves the cleavage of the stannyl-carbon bond through reactions with benzoyl peroxide. This process is primarily driven by the oxidative properties of benzoyl peroxide, which facilitates the formation of the benzoyloxy group . The molecular targets and pathways involved in these reactions are primarily related to the interaction between the stannane and the oxidizing agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylphenylstannane: Similar in structure but lacks the benzoyloxy group.
Tetramethylstannane: Another related compound used in similar reactions.
Uniqueness
(Benzoyloxy)(trimethyl)stannane is unique due to the presence of the benzoyloxy group, which imparts distinct chemical properties and reactivity compared to other organotin compounds. This uniqueness makes it valuable in specific synthetic applications and research contexts .
Propriétés
Numéro CAS |
13265-54-8 |
|---|---|
Formule moléculaire |
C10H14O2Sn |
Poids moléculaire |
284.93 g/mol |
Nom IUPAC |
trimethylstannyl benzoate |
InChI |
InChI=1S/C7H6O2.3CH3.Sn/c8-7(9)6-4-2-1-3-5-6;;;;/h1-5H,(H,8,9);3*1H3;/q;;;;+1/p-1 |
Clé InChI |
QFZJUEICJADQEM-UHFFFAOYSA-M |
SMILES canonique |
C[Sn](C)(C)OC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




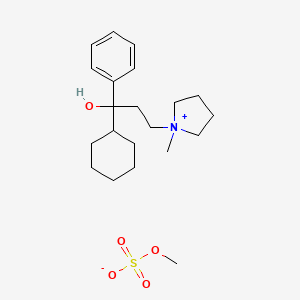
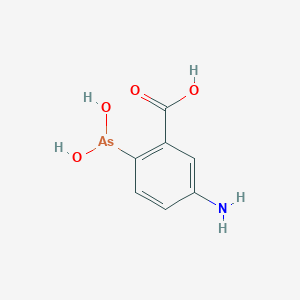
![1-[2-(Butan-2-yl)phenoxy]propan-2-yl phenylacetate](/img/structure/B14723693.png)

![4-[4-Benzothiazol-2-yl-2-(4-hydroxyphenyl)butan-2-yl]phenol](/img/structure/B14723729.png)
![4-N-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diamine](/img/structure/B14723731.png)
